Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]-
Overview
Description
Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- is a chemical compound with the molecular formula C14H15NO4S2. It is known for its unique structure, which includes a benzenamine core substituted with a methyl group and a sulfonyl group attached to a methylphenyl ring. This compound is used in various scientific research applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- typically involves the reaction of benzenamine with methyl iodide and a sulfonyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-methoxy-N-methyl-: Similar structure but with a methoxy group instead of a sulfonyl group.
Benzenamine, N,N-diethyl-4-methyl-: Contains diethyl groups instead of a sulfonyl group.
Benzenamine, N-methyl-4-nitro-: Contains a nitro group instead of a sulfonyl group.
Uniqueness
Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- is unique due to its sulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications .
Biological Activity
Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- (commonly referred to as a sulfonamide derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzenamine core with a methyl group and a sulfonyl group attached to a para-methylphenyl moiety. Its molecular formula is C₁₃H₁₅N₃O₂S, and it has a molecular weight of approximately 273.34 g/mol. The presence of the sulfonamide functional group is crucial for its biological activity.
Mechanisms of Biological Activity
Benzenamine derivatives, particularly those with sulfonamide groups, exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many sulfonamides act as competitive inhibitors of enzymes involved in bacterial folate synthesis, such as dihydropteroate synthase. This mechanism is pivotal in their antibacterial properties.
- Anti-inflammatory Effects : Some studies indicate that compounds similar to benzenamine can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
- Anticancer Properties : Research has shown that certain benzenamine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of benzenamine derivatives:
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of benzenamine derivatives against various pathogens. The results indicated that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as new antibacterial agents.
- Anti-inflammatory Effects : Another research focused on evaluating the anti-inflammatory effects using an animal model of inflammation. The compound significantly reduced paw swelling and inflammatory cytokine levels compared to control groups, suggesting its therapeutic potential in treating inflammatory diseases.
- Cancer Research : A detailed investigation into the anticancer properties revealed that benzenamine derivatives could effectively reduce cell proliferation in several cancer cell lines. Mechanistic studies indicated that these compounds might trigger apoptosis through mitochondrial pathways.
Properties
IUPAC Name |
N-methyl-N-[(4-methylphenyl)sulfonylmethyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-13-8-10-15(11-9-13)19(17,18)12-16(2)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAMRTGROFVOGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CN(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393102 | |
Record name | Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51787-22-5 | |
Record name | Benzenamine, N-methyl-N-[[(4-methylphenyl)sulfonyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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